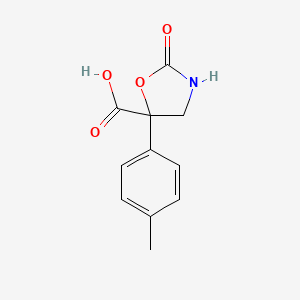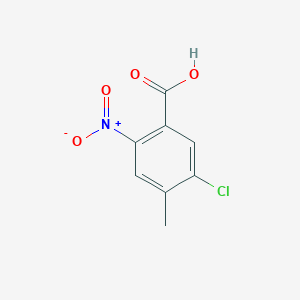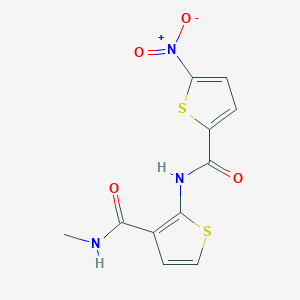
n-Fmoc-2,6-dimethyl-DL-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Fmoc-2,6-dimethyl-DL-phenylalanine is a chemical compound with the molecular formula C26H25NO4 and a molecular weight of 415.49 . It is also known as 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylalanine core with two methyl groups attached to the phenyl ring at the 2 and 6 positions. The amino group of the phenylalanine is protected by an Fmoc group .Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
- N-Fmoc-protected amino acids, including derivatives like N-Fmoc 2,6-dimethyl-DL-phenylalanine, are crucial for peptide synthesis. A study highlighted the synthesis of D,L-fmoc protected 4-phosphonomethylphenylalanine derivatives, demonstrating their utility in solid-phase peptide synthesis (Baczko et al., 1996).
- Another research focused on synthesizing NH-Fmoc-protected L-phenylalanines with methyl groups at specific positions, altering their electronic and steric properties for varied applications (Illuminati et al., 2022).
Application in Biomedical and Biochemical Studies
- Fmoc-protected phenylalanine derivatives are used in the synthesis of biologically active peptides. A study described the use of dimethyl sulfoxide in the synthesis of Aβ peptides for Alzheimer’s disease research (Choi et al., 2012).
- Research on native chemical ligation at phenylalanine involved the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for peptide ligations, demonstrating the versatility of Fmoc-protected phenylalanine derivatives (Crich & Banerjee, 2007).
Hydrogelation and Self-Assembly
- Studies on Fmoc-phenylalanine derivatives revealed their role in self-assembly and hydrogelation in aqueous solvents. This research has implications for understanding hydrophobic and π–π interactions during self-assembly (Ryan et al., 2010).
- Research on the self-assembly behavior of Fmoc-Phenylalanine and corresponding peptoid derivatives provided insights into hydrogen bonding vs π–π interactions in these assemblies (Rajbhandary et al., 2018).
Antibacterial Properties
- The antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH were explored, showing their potential in biomedical materials (Schnaider et al., 2019).
Other Applications
- Fmoc-protected amino acids have been used in the synthesis of modified amino acids and peptides, demonstrating their broad applicability in synthetic chemistry and peptide research (Deboves et al., 2001).
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-8-7-9-17(2)22(16)14-24(25(28)29)27-26(30)31-15-23-20-12-5-3-10-18(20)19-11-4-6-13-21(19)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONZSWVVQNNLAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine](/img/structure/B2355637.png)

![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2355641.png)
![N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B2355642.png)
![3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2355643.png)
![1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2355644.png)

![4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2355648.png)
![N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2355649.png)
![1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2355650.png)


